N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride
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Overview
Description
N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride is a complex organic compound known for its unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride typically involves a multi-step process. One common approach is the [2 + 2] cycloaddition reaction, which forms the bicyclic structure. This reaction often utilizes photochemistry to achieve the desired product . The reaction conditions usually involve specific wavelengths of light and controlled temperatures to ensure the correct formation of the bicyclic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can help achieve consistent production at a larger scale .
Chemical Reactions Analysis
Types of Reactions
N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it has been shown to inhibit interleukin receptor-associated kinase 4 (IRAK4), which plays a role in the innate immune response .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate: Another bicyclic compound with similar structural features.
7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrimidin-3-yl)imidazole: A compound with a similar bicyclic core, used as an IRAK4 inhibitor.
Uniqueness
N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride stands out due to its specific substitution pattern and the presence of both piperidine and oxabicyclohexane moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H25ClN2O2 |
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Molecular Weight |
288.81 g/mol |
IUPAC Name |
N-(1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl)-1-methylpiperidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H24N2O2.ClH/c1-10-14(8-13(2,9-14)18-10)15-12(17)11-6-4-5-7-16(11)3;/h10-11H,4-9H2,1-3H3,(H,15,17);1H |
InChI Key |
CWADNUSZWWRWAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CC(C2)(O1)C)NC(=O)C3CCCCN3C.Cl |
Origin of Product |
United States |
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